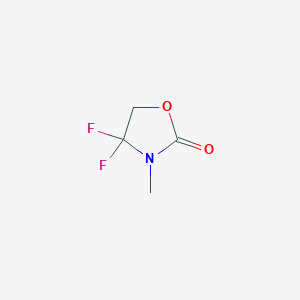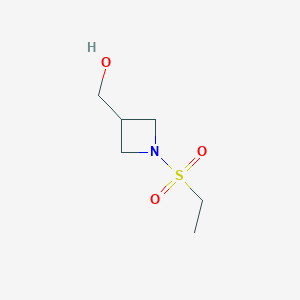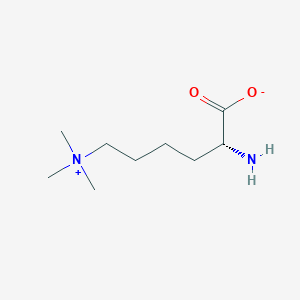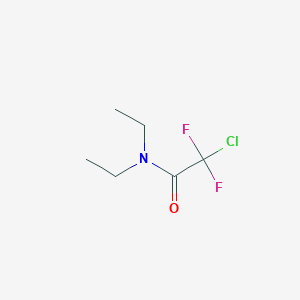
4,4-Difluoro-3-methyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one: is an organic compound with the molecular formula C4H5F2NO2 It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-methyl-2-oxazolidinone with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions may require aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Formation of partially or fully reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxazolidinone ring can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.
Comparison with Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: Similar structure but with methyl groups instead of fluorine atoms.
4-Fluoro-1,3-dioxolan-2-one: Contains a fluorine atom but has a different ring structure.
3-Methyl-2-oxazolidinone: Lacks fluorine atoms and has a simpler structure.
Uniqueness: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of two fluorine atoms at the 4-position of the oxazolidinone ring. This fluorination enhances its chemical stability, lipophilicity, and ability to form strong interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C4H5F2NO2 |
|---|---|
Molecular Weight |
137.08 g/mol |
IUPAC Name |
4,4-difluoro-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5F2NO2/c1-7-3(8)9-2-4(7,5)6/h2H2,1H3 |
InChI Key |
FPRBEDQINLEHER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)


![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)




![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
